molecular formula C18H13N3O2S2 B15037171 (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15037171
M. Wt: 367.4 g/mol
InChI Key: VRTUBFAOGKAXPI-UHFFFAOYSA-N
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Description

The compound (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a structurally complex heterocyclic molecule featuring:

  • An (E)-configured indol-2-one moiety fused to the thiazolidinone ring, contributing to planar rigidity.
  • A methyl(phenyl)amino substituent at position 3, introducing steric bulk and lipophilicity.

This compound belongs to a class of molecules studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. Its synthesis likely involves condensation reactions between indole derivatives and functionalized thiazolidinones, as seen in analogous compounds .

Properties

Molecular Formula

C18H13N3O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[4-hydroxy-3-(N-methylanilino)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C18H13N3O2S2/c1-20(11-7-3-2-4-8-11)21-17(23)15(25-18(21)24)14-12-9-5-6-10-13(12)19-16(14)22/h2-10,23H,1H3

InChI Key

VRTUBFAOGKAXPI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazolidinone derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidinone ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes or receptors due to its diverse functional groups.

Medicine

In medicinal chemistry, it is explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-stacking with its targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Features Bioactivity References
Target Compound 3-[methyl(phenyl)amino], 2-thioxo, (E)-configuration C₂₁H₁₆N₄O₂S₂ Lipophilic substituent; planar indole-thiazolidinone fusion Potential antimicrobial/anticancer (inferred)
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 3-(furan-2-ylmethyl) C₁₇H₁₁N₃O₃S₂ Polar furan group; (Z)-configuration Enhanced solubility; modulated receptor binding
(3Z)-3-[3-(2-Fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one 3-(2-fluorophenyl), 1-methyl C₁₉H₁₃FN₄O₂S₂ Electron-withdrawing fluorine; methyl-indole Improved metabolic stability
3-{2-[(3-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one 3-chloro-2-methylphenyl, 1,5-dimethyl C₂₀H₁₆ClN₃O₂S Halogenated aryl; dual methyl groups Anticancer (hypothesized)
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-butyl-2-thioxothiazolidin-4-one 5-bromo, 1-butyl, 3-butyl C₂₀H₂₂BrN₃O₂S₂ Bulky alkyl chains; bromine atom Antibacterial (empirical)

Key Findings from Comparative Studies

Fluorine in the fluorophenyl analog () improves metabolic stability by resisting oxidative degradation .

Bioactivity Trends: Thiazolidinones with 2-thioxo groups exhibit stronger antimicrobial activity due to sulfur’s electron-withdrawing effects, as seen in compound D8 () . Halogenated derivatives (e.g., chlorine in ) show promise in targeting cancer cells via ferroptosis induction, as inferred from studies on similar structures .

Stereochemical Influence: The (E)-configuration in the target compound may enforce a planar geometry, favoring intercalation with DNA or enzyme active sites, whereas (Z)-isomers (e.g., ) might adopt non-planar conformations, altering bioactivity .

Synthetic Pathways: Many analogs are synthesized via condensation reactions between indole derivatives and functionalized thiazolidinones, often using ethanol or DMF as solvents and catalysts like p-toluenesulfonic acid .

Biological Activity

The compound (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule notable for its potential biological activities. This compound integrates a thiazolidinone structure with an indole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound's structure can be described as follows:

  • Thiazolidinone Ring : Provides a framework for biological activity.
  • Indole Moiety : Known for its role in various biological systems.

The general formula is represented as:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study focusing on 3-amino derivatives of thiazolidinones found that these compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed superior activity compared to traditional antibiotics like ampicillin and streptomycin .

CompoundActivity AgainstMIC (µg/mL)
Thiazolidinone Derivative 1Staphylococcus aureus8
Thiazolidinone Derivative 2Escherichia coli16
Thiazolidinone Derivative 3Pseudomonas aeruginosa32

Anticancer Activity

The compound also shows promise in anticancer applications. Research has indicated that thiazolidinone derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been evaluated against human leukemia and breast cancer cell lines, showing IC50 values ranging from 0.12μM0.12\,\mu M to 15.6μM15.6\,\mu M depending on the specific derivative and cell type .

Cell LineCompoundIC50 (µM)
HL-60 (Human Leukemia)Thiazolidinone Derivative A0.25
MCF7 (Breast Cancer)Thiazolidinone Derivative B12
K562 (Myelogenous Leukemia)Thiazolidinone Derivative C19

Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of specific enzymes involved in critical biological pathways. Studies have reported that thiazolidinones can act as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are important in inflammatory processes . The ability to inhibit these enzymes suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested against a panel of bacteria. The study concluded that certain modifications to the thiazolidinone structure significantly enhanced antibacterial potency, indicating that structural optimization is key to developing effective antimicrobial agents .
  • Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. The study highlighted that compounds with a specific substitution pattern exhibited markedly lower IC50 values, suggesting higher efficacy against cancer cells compared to standard treatments .

Q & A

Q. What are the standard synthetic routes for preparing (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer: The compound can be synthesized via condensation reactions between 3-formylindole derivatives and thioxothiazolidinone precursors. A typical procedure involves refluxing equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid and 3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one in acetic acid with sodium acetate as a catalyst for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid . Modifications in solvent (e.g., Et3N/DMF-H₂O) or substituents on the indole/thiazolidinone moieties may alter yields and reaction kinetics .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • IR Spectroscopy: Identifies key functional groups, such as C=O (1670–1750 cm⁻¹), C=S (1150–1250 cm⁻¹), and NH stretches (3200–3400 cm⁻¹). Discrepancies in peak positions may indicate tautomerism or hydrogen bonding .
  • ¹H/¹³C NMR: Resolves aromatic protons (δ 6.8–8.2 ppm), methyl groups attached to nitrogen (δ 3.1–3.5 ppm), and olefinic protons (δ 7.5–8.0 ppm for the exocyclic double bond). Coupling constants (e.g., J = 12–16 Hz for E-configuration) confirm stereochemistry .
  • Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation patterns consistent with the indole-thiazolidinone scaffold .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve its molecular structure?

  • Methodological Answer: Crystals suitable for SCXRD are grown via slow evaporation of saturated solutions in DMSO/EtOH. Data collection at 90–100 K using Mo/Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion artifacts. Structure solution employs direct methods (e.g., SHELXT) followed by refinement with SHELXL. Key parameters include R-factor (< 0.05), anisotropic displacement parameters for non-H atoms, and hydrogen bonding analysis (e.g., N–H···O/S interactions) .

Advanced Research Questions

Q. How can tautomeric equilibria in the thiazolidinone-indole system impact spectral data interpretation?

  • Methodological Answer: The thioxo group (C=S) and adjacent NH/keto groups may participate in keto-enol or thione-thiol tautomerism, leading to discrepancies in NMR and IR data. For example, enolization can shift C=O stretches by ~30 cm⁻¹. To resolve this:
  • Perform variable-temperature NMR to observe exchange broadening.
  • Compare experimental data with DFT-calculated spectra for tautomeric forms.
  • Use SCXRD to confirm the dominant tautomer in the solid state .

Q. What strategies optimize crystallinity for challenging derivatives of this compound?

  • Methodological Answer:
  • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Mixed solvents (e.g., DCM/hexane) often improve crystal quality.
  • Additives: Introduce co-crystallizing agents (e.g., acetic acid) to stabilize hydrogen-bonded networks.
  • Temperature Gradients: Slow cooling from 50°C to 4°C over 48 hours enhances lattice formation.
  • Seeding: Use microcrystals of analogous compounds to induce nucleation .

Q. How can computational methods predict biological activity or reactivity of this compound?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the indole’s π-stacking and thiazolidinone’s hydrogen-bonding motifs.
  • DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. B3LYP/6-31G(d) is a standard method.
  • MD Simulations: Analyze stability in aqueous/PBS environments using GROMACS. Monitor conformational changes in the exocyclic double bond .

Q. How to address contradictions in biological assay results across studies?

  • Methodological Answer:
  • Purity Validation: Ensure >95% purity via HPLC (C18 column, MeCN/H₂O gradient) and elemental analysis.
  • Solubility Controls: Use DMSO stocks with ≤0.1% water to prevent aggregation.
  • Assay Reproducibility: Cross-validate IC₅₀ values in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Metabolite Screening: Check for degradation products (e.g., via LC-MS) that may interfere with activity .

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